molecular formula C10H7BrO3 B1448207 5-(2-bromoacetyl)isobenzofuran-1(3H)-one CAS No. 1799842-56-0

5-(2-bromoacetyl)isobenzofuran-1(3H)-one

Cat. No.: B1448207
CAS No.: 1799842-56-0
M. Wt: 255.06 g/mol
InChI Key: COTUUCUHJPVLCV-UHFFFAOYSA-N
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Description

5-(2-bromoacetyl)isobenzofuran-1(3H)-one is a chemical compound that belongs to the class of isobenzofuranones This compound is characterized by the presence of a bromoacetyl group attached to the isobenzofuranone core

Scientific Research Applications

5-(2-bromoacetyl)isobenzofuran-1(3H)-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-bromoacetyl)isobenzofuran-1(3H)-one typically involves the bromination of an appropriate precursor. One common method involves the reaction of isobenzofuranone with bromoacetyl bromide in the presence of a base such as pyridine. The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-(2-bromoacetyl)isobenzofuran-1(3H)-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: Reduction of the bromoacetyl group can yield different products depending on the reagents used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can introduce carbonyl or carboxyl groups.

Mechanism of Action

The mechanism of action of 5-(2-bromoacetyl)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets. The bromoacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-acetylisobenzofuran-1(3H)-one: Lacks the bromine atom, leading to different reactivity and applications.

    5-(2-chloroacetyl)isobenzofuran-1(3H)-one: Similar structure but with a chlorine atom instead of bromine, resulting in different chemical properties.

    5-(2-iodoacetyl)isobenzofuran-1(3H)-one:

Uniqueness

5-(2-bromoacetyl)isobenzofuran-1(3H)-one is unique due to the presence of the bromoacetyl group, which imparts distinct reactivity and potential for diverse chemical transformations. Its ability to undergo various substitution, oxidation, and reduction reactions makes it a versatile compound in synthetic chemistry and research applications.

Properties

IUPAC Name

5-(2-bromoacetyl)-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO3/c11-4-9(12)6-1-2-8-7(3-6)5-14-10(8)13/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTUUCUHJPVLCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)C(=O)CBr)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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